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Compound of Interest

Compound Name: 1,12-Dodecanediamine

Cat. No.: B1677605 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive spectral analysis of 1,12-dodecanediamine, a

molecule of significant interest in various scientific domains, including polymer chemistry and

drug development. This document details the expected outcomes from Nuclear Magnetic

Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS),

offering a foundational dataset for its identification and characterization.

Introduction
1,12-Dodecanediamine (CAS No. 2783-17-7) is a linear aliphatic diamine with the molecular

formula C₁₂H₂₈N₂. Its structure, consisting of a twelve-carbon chain flanked by two primary

amine groups, imparts unique chemical properties that make it a valuable building block in the

synthesis of polyamides, epoxy curing agents, and various pharmaceutical intermediates.

Accurate and thorough spectral characterization is paramount for ensuring the purity and

structural integrity of 1,12-dodecanediamine in research and development settings. This guide

presents a detailed analysis of its ¹H NMR, ¹³C NMR, IR, and mass spectra, complete with

experimental protocols and data interpretation.

Experimental Protocols
The following sections outline the standardized methods for obtaining the spectral data

presented in this guide.
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Nuclear Magnetic Resonance (NMR) Spectroscopy
2.1.1 ¹H NMR Spectroscopy

Sample Preparation: A 5-10 mg sample of 1,12-dodecanediamine is dissolved in

approximately 0.75 mL of deuterated chloroform (CDCl₃). A small amount of

tetramethylsilane (TMS) is added as an internal standard (0 ppm). The solution is then

transferred to a 5 mm NMR tube.

Instrumentation: A 400 MHz NMR spectrometer is used for data acquisition.

Data Acquisition: The spectrum is acquired at room temperature. Standard acquisition

parameters include a 30° pulse width, a relaxation delay of 1-2 seconds, and an acquisition

time of 2-4 seconds. A sufficient number of scans (typically 16 or 32) are co-added to ensure

an adequate signal-to-noise ratio.

Data Processing: The raw data is Fourier transformed, and the resulting spectrum is phase

and baseline corrected. The chemical shifts are referenced to the TMS signal at 0.00 ppm.

2.1.2 ¹³C NMR Spectroscopy

Sample Preparation: A 20-50 mg sample of 1,12-dodecanediamine is dissolved in

approximately 0.75 mL of CDCl₃ in a 5 mm NMR tube.

Instrumentation: A 100 MHz NMR spectrometer is used.

Data Acquisition: The spectrum is acquired using a proton-decoupled pulse sequence. A

sufficient number of scans are averaged to obtain a good signal-to-noise ratio.

Data Processing: The data is processed similarly to the ¹H NMR spectrum, with the CDCl₃

solvent peak (δ ≈ 77.16 ppm) often used as a reference.

Infrared (IR) Spectroscopy
Sample Preparation: The solid sample is analyzed using the KBr pellet method.

Approximately 1-2 mg of 1,12-dodecanediamine is finely ground with about 100-200 mg of

dry potassium bromide (KBr) powder in an agate mortar. The mixture is then pressed into a

thin, transparent pellet using a hydraulic press.
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Instrumentation: A Fourier Transform Infrared (FTIR) spectrometer is used.

Data Acquisition: A background spectrum of a pure KBr pellet is first recorded. The sample

pellet is then placed in the sample holder, and the spectrum is recorded, typically in the

range of 4000-400 cm⁻¹.

Data Processing: The sample spectrum is ratioed against the background spectrum to

produce the final absorbance or transmittance spectrum.

Mass Spectrometry (MS)
Sample Introduction: The sample is introduced into the mass spectrometer, often via a gas

chromatograph (GC-MS) for separation and purification prior to analysis.

Ionization Method: Electron Ionization (EI) is a common method for this type of molecule.

The sample is bombarded with a high-energy electron beam (typically 70 eV), causing

ionization and fragmentation.

Mass Analysis: The resulting ions are accelerated and separated based on their mass-to-

charge ratio (m/z) by a mass analyzer (e.g., a quadrupole).

Detection: An electron multiplier or other suitable detector records the abundance of each

ion.

Spectral Data and Interpretation
The following tables summarize the key quantitative data obtained from the spectral analysis of

1,12-dodecanediamine.

¹H NMR Spectrum
Due to the symmetry of the 1,12-dodecanediamine molecule, the ¹H NMR spectrum is

relatively simple.
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Chemical Shift (δ,
ppm)

Multiplicity Integration Assignment

~2.68 Triplet 4H -CH₂-NH₂ (α-protons)

~1.43 Multiplet 4H
-CH₂-CH₂-NH₂ (β-

protons)

~1.27 Multiplet 16H
-(CH₂)₈- (γ to ζ-

protons)

~1.10 Singlet (broad) 4H -NH₂

Interpretation: The downfield chemical shift of the α-protons (~2.68 ppm) is due to the

deshielding effect of the adjacent electronegative nitrogen atom. The protons of the long

methylene chain appear as a broad multiplet around 1.27 ppm. The broad singlet for the amine

protons is characteristic and its chemical shift can vary with concentration and solvent.

¹³C NMR Spectrum
The proton-decoupled ¹³C NMR spectrum is also simplified due to the molecule's symmetry.

Chemical Shift (δ, ppm) Assignment

~42.2 -CH₂-NH₂ (α-carbon)

~33.9 -CH₂-CH₂-NH₂ (β-carbon)

~29.6 Interior methylene carbons

~29.4 Interior methylene carbons

~27.2 Interior methylene carbons

~26.8 Interior methylene carbons

Interpretation: The α-carbon atom attached to the nitrogen appears at the most downfield

position (~42.2 ppm). The other carbon signals of the aliphatic chain appear in the typical

alkane region of the spectrum. The slight differences in the chemical shifts of the interior

methylene carbons are due to subtle long-range electronic effects.
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Infrared (IR) Spectrum
The IR spectrum of 1,12-dodecanediamine shows characteristic absorptions for primary

amines and aliphatic chains.

Wavenumber (cm⁻¹) Intensity Assignment

~3380, ~3290 Strong, Sharp
N-H stretching (asymmetric

and symmetric)

~2920, ~2850 Strong, Sharp C-H stretching (aliphatic)

~1600 Medium N-H scissoring (bending)

~1470 Medium C-H bending (scissoring)

~800 Medium, Broad N-H wagging

Interpretation: The two distinct peaks in the 3300-3400 cm⁻¹ region are characteristic of a

primary amine. The strong absorptions just below 3000 cm⁻¹ are due to the C-H stretching

vibrations of the long methylene chain. The N-H bending vibrations provide further confirmation

of the amine functional groups.

Mass Spectrum
The mass spectrum of 1,12-dodecanediamine shows a molecular ion peak and characteristic

fragmentation patterns.
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Mass-to-Charge Ratio
(m/z)

Relative Intensity (%) Assignment

200 Low [M]⁺ (Molecular Ion)

183 Low [M-NH₃]⁺

30 100 [CH₂NH₂]⁺ (Base Peak)

44 ~25 [CH₂CH₂NH₂]⁺

56 ~9 [CH₂(CH₂)₂NH₂]⁺

41 ~10 Alkyl fragment

Interpretation: The molecular ion peak at m/z 200 confirms the molecular weight of the

compound.[1] The base peak at m/z 30 is due to the characteristic α-cleavage of the C-C bond

adjacent to the amine group, resulting in the stable [CH₂NH₂]⁺ ion.[1] Other significant peaks

correspond to further fragmentation of the alkyl chain.

Workflow and Logical Relationships
The following diagram illustrates the general workflow for the spectral analysis of a chemical

compound like 1,12-dodecanediamine.
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Spectral Analysis Workflow

Conclusion
The comprehensive spectral data presented in this technical guide provides a robust analytical

foundation for the identification and characterization of 1,12-dodecanediamine. The ¹H NMR,

¹³C NMR, IR, and mass spectra are consistent with the known structure of the molecule and

highlight its key functional groups and structural features. This information is invaluable for

researchers, scientists, and drug development professionals who utilize 1,12-
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dodecanediamine in their work, ensuring confidence in the identity and purity of this important

chemical compound.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem
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